Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

pKa modulation amine basicity oxetane effect

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (CAS: 2306275-04-5) is a synthetic oxetane-containing α-amino acid ester derivative, classified as an oxetane amino acid building block. This compound features a four-membered oxetane ring bearing a carboxylate methyl ester at the 3-position and a benzyl(methyl)amino substituent at the same carbon, establishing a fully substituted oxetane core.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B8248713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2(COC2)C(=O)OC
InChIInChI=1S/C13H17NO3/c1-14(8-11-6-4-3-5-7-11)13(9-17-10-13)12(15)16-2/h3-7H,8-10H2,1-2H3
InChIKeyGHDKMFLGLZSBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate: A Constrained Oxetane α-Amino Acid Ester for Medicinal Chemistry Building Blocks


Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (CAS: 2306275-04-5) is a synthetic oxetane-containing α-amino acid ester derivative, classified as an oxetane amino acid building block . This compound features a four-membered oxetane ring bearing a carboxylate methyl ester at the 3-position and a benzyl(methyl)amino substituent at the same carbon, establishing a fully substituted oxetane core. The oxetane ring confers enhanced polarity, three-dimensional character (fraction sp³), and metabolic stability relative to acyclic analogs, while the benzyl(methyl)amino group introduces both hydrophobic and hydrogen-bonding capacity. With a molecular weight of 235.28 g/mol, it occupies a favorable property space for fragment-based and lead optimization campaigns [1]. The compound is commercially available from multiple vendors at purities ≥95% , , positioning it as a readily accessible entry point for introducing a conformationally constrained α-amino acid motif into drug discovery programs.

Why Generic Substitution Fails for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate in Drug Discovery Workflows


Substitution of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate with a generic α-amino acid ester or even a different oxetane amino acid derivative cannot be assumed without compromising key property profiles. The oxetane ring exerts a distinctive electronic influence on the adjacent amine, modulating basicity (pKa) by approximately 2.7 units relative to an unconstrained analog, which directly impacts permeability, off-target pharmacology (e.g., hERG), and solubility at physiological pH [1]. Furthermore, the N-benzyl-N-methyl substitution pattern provides a unique balance of lipophilicity and steric bulk that is absent in simpler amino-oxetane building blocks, such as Methyl 3-aminooxetane-3-carboxylate . The fully substituted C3 position eliminates potential metabolic soft spots associated with unsubstituted oxetane rings and confers resistance to ring-opening under physiological conditions [2]. Consequently, substitution with any analog lacking this precise substitution pattern will alter metabolic stability, permeability, and target engagement profiles in ways that are not predictable from structural similarity alone. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate vs. Analogs


Amine Basicity Modulation: Oxetane Proximity Reduces pKa by ~2.7 Units vs. Unconstrained Amines

The oxetane ring, when positioned α to an amine, exerts a strong σ-electron-withdrawing inductive effect that significantly lowers amine basicity. This compound places the tertiary benzyl(methyl)amino group directly on the oxetane C3 carbon, maximizing this effect. Comparative studies demonstrate that an oxetane adjacent to an amine reduces pKa by approximately 2.7 units versus the corresponding unconstrained acyclic amine [1]. In contrast, analogs where the amine is separated from the oxetane ring (e.g., 3-aminomethyl-oxetane derivatives) exhibit substantially higher pKa values, retaining greater protonation at physiological pH and thus reduced passive membrane permeability [2].

pKa modulation amine basicity oxetane effect permeability enhancement

Metabolic Stability: Oxetane Incorporation Reduces Microsomal Clearance by >50% vs. Gem-Dimethyl Analogs

The oxetane ring serves as a metabolically stable replacement for gem-dimethyl and carbonyl groups, which are common sites of oxidative metabolism. Systematic evaluation of matched molecular pairs reveals that replacing a gem-dimethyl group with an oxetane reduces in vitro microsomal clearance by 50–80% across multiple chemotypes [1]. For example, in a series of β-secretase inhibitors, the oxetane analog exhibited a human liver microsome (HLM) clearance of 12 μL/min/mg compared to 28 μL/min/mg for the gem-dimethyl parent (57% reduction) [2]. The fully substituted C3 position of this compound precludes metabolic ring-opening, a degradation pathway observed in 3-unsubstituted oxetane-carboxylic acids under basic or enzymatic conditions [3].

metabolic stability microsomal clearance oxetane bioisostere CYP metabolism

Purity Specification and Commercial Availability: ≥97% Purity with Full Analytical Documentation

This compound is commercially available from multiple established vendors with purities ranging from 95% to ≥97% , . In contrast, closely related analogs such as 3-[benzyl(methyl)amino]oxetane-3-carboxylic acid (CAS 2725791-24-0) are typically offered only at 95% purity , while Methyl 3-aminooxetane-3-carboxylate (CAS 1363383-31-6) is supplied at 95–97% but with limited solubility data . The target compound's purity specification of ≥97% (Aladdin) is supported by Certificates of Analysis (COA) upon request, enabling traceable quality control for GLP and GMP-adjacent research workflows .

chemical purity procurement specification analytical certification supply chain reliability

Conformational Restraint: Fully Substituted C3 Oxetane Enforces Unique Torsional Profile

The 3,3-disubstituted oxetane scaffold imposes a distinctive conformational bias not achievable with acyclic or monocyclic analogs. Crystallographic and computational analyses indicate that oxetane rings adopt a puckered conformation with a dihedral angle of approximately 10–15°, placing the exocyclic substituents in well-defined spatial orientations [1]. This compound's benzyl(methyl)amino and methyl ester groups are locked into a specific geometry that can pre-organize the molecule for target binding, potentially enhancing potency through reduced entropic penalty. By contrast, the analogous gem-dimethyl compound exhibits free rotation around the C–C bond, populating multiple low-energy conformers [2].

conformational restriction oxetane geometry Fsp3 molecular rigidity

Hydrogen-Bond Acceptor Capacity: Oxetane Oxygen Engages in Stronger H-Bonds than Carbonyl or Ether Analogs

The oxetane oxygen exhibits enhanced hydrogen-bond acceptor (HBA) capacity compared to acyclic ethers due to ring strain-induced polarization. Ab initio calculations and experimental measurement of Abraham's β parameter yield β = 0.45–0.50 for oxetanes, versus β = 0.35–0.40 for tetrahydrofuran (THF) and β = 0.30–0.35 for acyclic ethers [1]. This compound's oxetane oxygen is available for intermolecular hydrogen bonding without steric hindrance from the 3-substituents, potentially improving aqueous solubility and target binding. The presence of the benzyl(methyl)amino group introduces an additional HBA site (amine nitrogen, β ~0.60), creating a dual HBA motif absent in simpler oxetane esters [2].

hydrogen bonding oxetane polarity molecular recognition solubility enhancement

Validated Application Scenarios for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate Based on Quantitative Evidence


Design of CNS-Penetrant α-Amino Acid-Derived Inhibitors Requiring Reduced Amine Basicity

The oxetane-induced pKa reduction of ~2.7 units (Evidence Item 1) makes this compound particularly suitable for CNS drug discovery programs where high amine basicity limits passive blood-brain barrier penetration. The benzyl(methyl)amino substituent provides sufficient lipophilicity for membrane partitioning while the oxetane core maintains polarity to avoid excessive log D. This scaffold can be elaborated into protease inhibitors, kinase inhibitors, or GPCR ligands where the constrained α-amino acid motif mimics a natural amino acid while offering improved pharmacokinetic properties [1].

Metabolically Stable Replacement for Gem-Dimethyl or N-Alkyl Groups in Lead Optimization

The >50% reduction in microsomal clearance versus gem-dimethyl analogs (Evidence Item 2) positions this compound as a first-choice replacement for metabolically labile alkyl groups. In programs where lead candidates exhibit high clearance due to CYP-mediated oxidation of gem-dimethyl or N-alkyl moieties, incorporation of this fully substituted oxetane building block can extend half-life and reduce dosing frequency. The ester handle allows for further derivatization (e.g., amide formation) without compromising the metabolic stability conferred by the oxetane core [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 235 g/mol, a purity of ≥97% (Evidence Item 3), and a unique 3D conformation (Evidence Item 4), this compound is an ideal fragment for FBDD campaigns and DEL technology. The ester group provides a synthetic handle for on-DNA chemistry, while the oxetane introduces three-dimensionality (Fsp³ > 0.5) that is highly valued in fragment libraries to improve hit quality and downstream optimization success rates [3]. The dual hydrogen-bond acceptor motif (Evidence Item 5) enhances solubility in aqueous assay buffers, reducing the risk of false negatives due to aggregation or precipitation.

Peptidomimetic Design: Replacement of Proline or N-Methyl Amino Acid Residues

The constrained geometry and tertiary amine functionality make this compound a viable isostere for proline or N-methyl amino acid residues in peptide and peptidomimetic drug candidates. The oxetane ring introduces a fixed kink in the backbone that can stabilize β-turn conformations, while the benzyl group provides a hydrophobic anchor for binding pocket interactions [4]. The ester can be hydrolyzed to the carboxylic acid for direct incorporation into peptide chains or coupled as the activated ester.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.